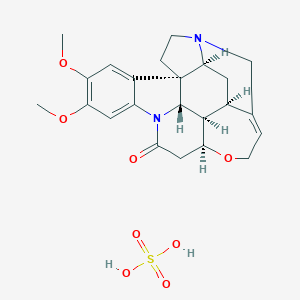
Piperidine-4,4-diol Hydrochloride
Descripción general
Descripción
Piperidine-4,4-diol Hydrochloride, also known as 4-Piperidone monohydrate hydrochloride, is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is soluble in water and stable under normal conditions .
Synthesis Analysis
The synthesis of 4,4-Piperidinediol hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas .Molecular Structure Analysis
The molecular formula of this compound is C5H9NO · HCl · H2O . It is a white crystalline solid .Chemical Reactions Analysis
4,4-Piperidinediol hydrochloride is used in drug synthesis. It reacts with 1,4-dioxa-8-aza-spiro- [4.5]decane in the presence of triacetoxyborohydride to afford piperidinopiperidin-4-one 4 diprotected with a cyclic ketal and a Cbz group .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .Aplicaciones Científicas De Investigación
1. Crystal and Molecular Structure Analysis
Piperidine derivatives, including Piperidine-4,4-diol Hydrochloride, have been extensively studied for their crystal and molecular structures. For example, the crystal structure of 4-piperidinecarboxylic acid hydrochloride was characterized using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Synthesis and Bioactivity
Piperidine derivatives are synthesized for various biological activities. For instance, certain piperidine derivatives have been evaluated for anti-acetylcholinesterase activity, which is significant in developing antidementia agents (Sugimoto et al., 1990). Moreover, new compounds like N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride have been synthesized and tested for their potential anti-leukemia bioactivity (Wang et al., 2009).
3. Antimicrobial Activities
Specific piperidine derivatives have been synthesized and screened for their antimicrobial activities. A study focused on synthesizing and characterizing a compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrated moderate activities against various microbes (Ovonramwen, Owolabi, & Oviawe, 2019).
4. Metabolic Activity in Obesity Treatment
Piperidine derivatives have shown potential in treating obesity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been observed to reduce food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).
5. Energy Expenditure Activation
Certain non-amphetaminic compounds like (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), have been studied for their thermogenic effects. These compounds have been found to increase energy expenditure in rats, suggesting potential applications in metabolic research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
6. Synthesis of Anti-HIV Compounds
Piperidine derivatives have been synthesized and evaluated for their activity against HIV-1 infection. For example, novel 1,4-disubstituted piperidine/piperazine derivatives showed potent anti-HIV-1 activities, suggesting their potential as new anti-HIV-1 therapies or microbicides (Dong et al., 2012).
7. Identification and Quantification of Impurities
Research on piperidine derivatives also involves identifying and quantifying impurities in pharmaceutical compounds. For instance, a study on cloperastine hydrochloride, a piperidine derivative, developed a method for identifying and quantifying its impurities (Liu et al., 2020).
Mecanismo De Acción
Target of Action
4,4-Piperidinediol hydrochloride is primarily used as an intermediate in the production of various drugs and organic compounds . It is known to be a precursor for the synthesis of P-gp inhibitors , which are compounds that modulate the activity of P-glycoprotein. P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption and distribution of many drugs in the body.
Mode of Action
When used as a precursor in the synthesis of p-gp inhibitors, it contributes to the modulation of p-glycoprotein activity, potentially increasing drug absorption .
Biochemical Pathways
4,4-Piperidinediol hydrochloride is involved in the synthesis of pharmaceutical compounds through various biochemical pathways . For instance, it plays a crucial role in the synthesis of P-gp inhibitors, which can modulate the activity of P-glycoprotein and affect drug absorption .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption and distribution in the body.
Result of Action
As an intermediate, the molecular and cellular effects of 4,4-Piperidinediol hydrochloride are largely dependent on the final compounds it is used to synthesize . For instance, when used in the synthesis of P-gp inhibitors, it can contribute to increased drug absorption by modulating the activity of P-glycoprotein .
Action Environment
The action of 4,4-Piperidinediol hydrochloride can be influenced by various environmental factors. It is stable under normal conditions and soluble in water . It may decompose or degrade when exposed to light, moisture, or elevated temperatures for long periods . Therefore, it should be stored in a cool, dark, and dry place for optimal stability .
Safety and Hazards
Direcciones Futuras
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
piperidine-4,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOLKFJNJCOALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Piperidone monohydrate hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20087 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
40064-34-4 | |
| Record name | 4,4-Piperidinediol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40064-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-piperidinediol, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















